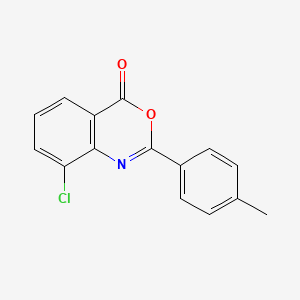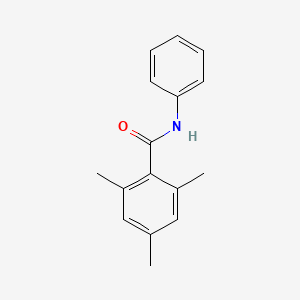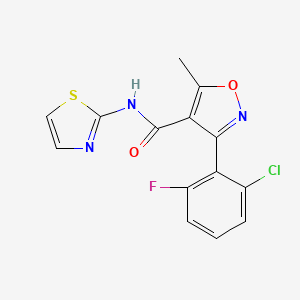![molecular formula C15H12BrNO B5086709 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)
3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one exerts its effects through the inhibition of specific enzymes involved in cell growth and division. Specifically, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, apoptosis in cancer cells. Additionally, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-angiogenic effects, which may contribute to its anticancer activity. Additionally, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have good stability and solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its relatively low potency compared to other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one.
Direcciones Futuras
There are several future directions for research involving 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of novel derivatives of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one with increased potency and selectivity for specific cancer types. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one in vivo. Finally, the potential use of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one, or 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one, is a chemical compound with significant potential for use in various fields of science. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanisms of action and potential applications of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one.
Métodos De Síntesis
The synthesis of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one can be achieved through a variety of methods, including the reaction of 2-bromoaniline with acetophenone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-bromoaniline with cinnamaldehyde in the presence of a catalyst such as copper(II) acetate. These methods have been optimized to produce high yields of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one with purity levels suitable for research purposes.
Aplicaciones Científicas De Investigación
3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research involves the use of 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one as an anticancer agent. Studies have shown that 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one can induce apoptosis, or programmed cell death, in cancer cells by targeting specific pathways involved in cell growth and division. Additionally, 3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPGKTNBGCAWBH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-{3-oxo-3-[4-(2-phenoxyethyl)-1-piperazinyl]propyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5086632.png)

![ethyl 4-({N-[4-(pentyloxy)benzoyl]-beta-alanyl}amino)butanoate](/img/structure/B5086642.png)
![methyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5086647.png)
![1-chloro-4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B5086660.png)

![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)